molecular formula C16H14O4 B14071338 4-Benzoyl-3-hydroxyphenyl propanoate CAS No. 101110-68-3

4-Benzoyl-3-hydroxyphenyl propanoate

Cat. No.: B14071338
CAS No.: 101110-68-3
M. Wt: 270.28 g/mol
InChI Key: XZIHKHMHTFGPAO-UHFFFAOYSA-N
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Description

4-Benzoyl-3-hydroxyphenyl propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-3-hydroxyphenyl propanoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxybenzophenone with propanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-3-hydroxyphenyl propanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-benzoyl-3-ketophenyl propanoate.

    Reduction: Formation of 4-benzyl-3-hydroxyphenyl propanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Benzoyl-3-hydroxyphenyl propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-hydroxyphenyl propanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxybenzophenone: Similar structure but lacks the propanoate group.

    3-Hydroxyphenyl propanoate: Similar structure but lacks the benzoyl group.

    4-Benzoylphenyl acetate: Similar structure but has an acetate group instead of a propanoate group.

Uniqueness: 4-Benzoyl-3-hydroxyphenyl propanoate is unique due to the presence of both a benzoyl group and a hydroxyphenyl propanoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

101110-68-3

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(4-benzoyl-3-hydroxyphenyl) propanoate

InChI

InChI=1S/C16H14O4/c1-2-15(18)20-12-8-9-13(14(17)10-12)16(19)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3

InChI Key

XZIHKHMHTFGPAO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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